molecular formula C9H9ClFN3O B2518971 1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride CAS No. 1435804-53-7

1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride

Cat. No. B2518971
CAS RN: 1435804-53-7
M. Wt: 229.64
InChI Key: ZFMRGLFHKIRASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride, also known as FOA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FOA is a potent inhibitor of protein synthesis and has been studied for its potential use in treating various diseases. In

Scientific Research Applications

Oxadiazole Core in Drug Development

Oxadiazole derivatives, particularly those containing the 1,3,4-oxadiazole core, have garnered significant attention in the realm of synthetic medicinal chemistry. These compounds are celebrated for their wide pharmacological properties, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic activities. The 1,3,4-oxadiazole core, in particular, is recognized as a structural subunit of paramount importance for the creation of new drug candidates aimed at treating a plethora of diseases. The core is appreciated for its efficacy and reduced toxicity, suggesting a promising avenue for the development of novel medicinal agents (Rana, Salahuddin, & Sahu, 2020).

Oxadiazole Derivatives in Medicinal Chemistry

Research into 1,3,4-oxadiazole-based compounds has unveiled a spectrum of bioactivities, making them a focal point for scientists. These derivatives exhibit effective binding with various enzymes and receptors in biological systems through multiple weak interactions, thus eliciting a broad array of bioactivities. The exploration of 1,3,4-oxadiazole-based derivatives has underscored their high therapeutic potential across various medicinal chemistry applications, such as anticancer, antifungal, antibacterial, and antitubercular agents, among others. This systematic review highlights the current developments in the field and underscores the role of 1,3,4-oxadiazole derivatives as pivotal medicinal agents, promising for the rational design of more active and less toxic pharmaceuticals (Verma et al., 2019).

Photoluminescence and Electron-Transporting Materials

The oxadiazole derivatives, including those with the 1,3,4-oxadiazole core, are not limited to pharmacological applications. They also find utility in the development of materials science, particularly as polymers, luminescence-producing materials, and electron-transporting materials. These compounds have been integrated into the design of plastic scintillators, demonstrating their versatility beyond the realm of medicinal chemistry. Their application in scintillators, which are crucial for detecting radiation, further exemplifies the broad utility of 1,3,4-oxadiazole derivatives in enhancing material properties and functionalities (Salimgareeva & Kolesov, 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMRGLFHKIRASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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